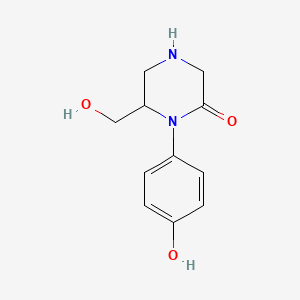

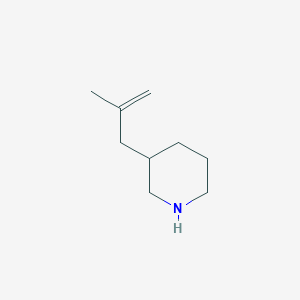

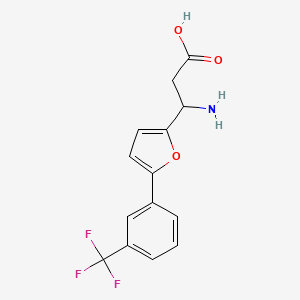

6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-6-Hydroxymethyl-1-(4-hydroxy-phényl)-pipérazine-2-one est un composé chiral ayant un potentiel significatif dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un cycle pipérazine-2-one substitué par des groupes hydroxymethyl et hydroxyphényl. Sa stéréochimie est désignée par la configuration (R), indiquant l'arrangement spatial spécifique de ses atomes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de (R)-6-Hydroxymethyl-1-(4-hydroxy-phényl)-pipérazine-2-one implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une méthode courante implique l'utilisation de l'acétanilide comme matière de départ. La voie de synthèse comprend des étapes telles que la réaction de Friedel-Crafts, l'hydrolyse et la cyclisation . Ces réactions sont effectuées dans des conditions contrôlées afin de garantir la stéréochimie et le rendement souhaités.

Méthodes de production industrielle : Pour la production industrielle, la synthèse de (R)-6-Hydroxymethyl-1-(4-hydroxy-phényl)-pipérazine-2-one peut être optimisée en utilisant des techniques d'hydroxylation régiosélectives. Cette méthode permet une transformation efficace des substrats en produit souhaité avec un rendement et une pureté élevés . L'utilisation de réactifs non toxiques et gérables est cruciale pour les applications industrielles afin de garantir la sécurité et la possibilité de mise à l'échelle .

Analyse Des Réactions Chimiques

Types de réactions : (R)-6-Hydroxymethyl-1-(4-hydroxy-phényl)-pipérazine-2-one subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités .

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxymethyl peut conduire à la formation d'un dérivé d'acide carboxylique, tandis que la réduction peut donner un alcool. Les réactions de substitution peuvent introduire divers groupes fonctionnels, augmentant la polyvalence du composé .

Applications de la recherche scientifique

(R)-6-Hydroxymethyl-1-(4-hydroxy-phényl)-pipérazine-2-one a une large gamme d'applications dans la recherche scientifique. En chimie, il est utilisé comme brique de construction pour synthétiser des molécules plus complexes. En biologie, il sert de sonde pour étudier les mécanismes enzymatiques et les interactions protéiques. En médecine, il a des applications thérapeutiques potentielles en raison de sa capacité à moduler des voies biologiques spécifiques. De plus, il est utilisé dans l'industrie pour développer de nouveaux matériaux et catalyseurs .

Mécanisme d'action

Le mécanisme d'action de (R)-6-Hydroxymethyl-1-(4-hydroxy-phényl)-pipérazine-2-one implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber les enzymes en se liant à leurs sites actifs, modulant ainsi leur activité. Les groupes hydroxyle du composé jouent un rôle crucial dans la formation de liaisons hydrogène avec les protéines cibles, stabilisant l'interaction et augmentant son efficacité .

Applications De Recherche Scientifique

®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to modulate specific biological pathways. Additionally, it is used in the industry for developing new materials and catalysts .

Mécanisme D'action

The mechanism of action of ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby modulating their activity. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with target proteins, stabilizing the interaction and enhancing its efficacy .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires comprennent l'acide (R)-2-(4-hydroxyphénoxy)propionique et les analogues du lévosimendan. Ces composés présentent des similitudes structurales avec (R)-6-Hydroxymethyl-1-(4-hydroxy-phényl)-pipérazine-2-one, telles que la présence de groupes hydroxyle et phényl .

Unicité : Ce qui distingue (R)-6-Hydroxymethyl-1-(4-hydroxy-phényl)-pipérazine-2-one est sa structure unique de cycle pipérazine-2-one, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle améliore sa stabilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications .

Propriétés

IUPAC Name |

6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSGXMVAGBXUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate](/img/structure/B12437854.png)

![1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12437878.png)

![Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B12437886.png)

![Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B12437897.png)